

# **Application Notes and Protocols for Anti- Angiogenesis Assays of Terrestrosin D**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. **Terrestrosin D** (TED), a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor and anti-angiogenic properties.[1][2][3] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-angiogenic effects of **Terrestrosin D**, intended for researchers in drug discovery and development. Studies have shown that **Terrestrosin D** inhibits the proliferation of endothelial cells, induces cell cycle arrest, and triggers apoptosis, suggesting its potential as a direct-acting anti-angiogenic agent. [1][3]

## **Mechanism of Action Overview**

**Terrestrosin D**'s anti-angiogenic activity is primarily attributed to its direct inhibitory effects on endothelial cells.[4] Unlike many anti-angiogenic compounds that target the Vascular Endothelial Growth Factor (VEGF) signaling pathway by reducing VEGF secretion, **Terrestrosin D** has been observed to increase VEGF levels in both cancer and endothelial cells.[1][2] This suggests that its mechanism of action is independent of VEGF suppression and likely involves the induction of cell cycle arrest and apoptosis in the endothelial cells that form the lining of blood vessels.[1][3]



## Data Presentation: Quantitative Effects of Terrestrosin D

The following tables summarize the quantitative data on the anti-angiogenic effects of **Terrestrosin D** on Human Umbilical Vein Endothelial Cells (HUVECs) and in a xenograft mouse model.

Table 1: Effect of Terrestrosin D on HUVEC Viability

| Concentration (µM) | Cell Viability (%) |
|--------------------|--------------------|
| 0 (Control)        | 100                |
| 2                  | ~80%               |
| 3                  | ~60%               |
| 4                  | ~40%               |
| 5                  | ~25%               |

Data synthesized from dose-dependent growth inhibition curves.[1]

Table 2: Effect of **Terrestrosin D** on HUVEC Cell Cycle Distribution (24h treatment)

| Treatment      | G1 Phase (%)  | S Phase (%)          | G2/M Phase (%) |
|----------------|---------------|----------------------|----------------|
| Control        | Not specified | Not specified        | Not specified  |
| Terrestrosin D | Not specified | Significant Increase | Not specified  |

**Terrestrosin D** was found to induce S phase arrest in HUVECs.[1]

Table 3: Induction of Apoptosis in HUVECs by **Terrestrosin D** (24h treatment)



| Concentration (μM) | Apoptotic Cells (%) |
|--------------------|---------------------|
| 0 (Control)        | Baseline            |
| 3                  | Increased           |
| 4                  | Dose-dependently    |
| 5                  | Increased           |

**Terrestrosin D** induces caspase-independent apoptosis in HUVECs in a dose-dependent manner.[1]

Table 4: In Vivo Anti-Angiogenic Effect of Terrestrosin D in a PC-3 Xenograft Model

| Treatment Group           | Microvessel Density (MVD) per 400x field |
|---------------------------|------------------------------------------|
| Control                   | 31.5 ± 5.8                               |
| Terrestrosin D (50 mg/kg) | 17.6 ± 1.6                               |

Microvessel density was determined by CD31 immunohistochemical staining.[1]

# Experimental Protocols Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of **Terrestrosin D** on the viability and proliferation of endothelial cells.

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Terrestrosin D (stock solution in DMSO)
- 96-well plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Protocol:

- Seed HUVECs in a 96-well plate at a density of 5 x 10<sup>3</sup> cells/well in 100 μL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of Terrestrosin D in EGM-2. The final DMSO concentration should be less than 0.1%.
- Replace the medium with 100 μL of fresh medium containing various concentrations of Terrestrosin D (e.g., 0, 1, 2, 5, 10 μM). Include a vehicle control (medium with DMSO).
- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control.

## **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of **Terrestrosin D** to inhibit the formation of capillary-like structures by endothelial cells.

- HUVECs
- EGM-2



#### Terrestrosin D

- Matrigel or other basement membrane extract
- 24-well or 48-well plates
- Inverted microscope with a camera

#### Protocol:

- Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 μL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
- Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10<sup>5</sup> cells/mL.
- Prepare a cell suspension containing Terrestrosin D at the desired concentrations (e.g., 1, 2.5, 5 μM).
- Gently add 500 µL of the cell suspension to each Matrigel-coated well.
- Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
- Observe and photograph the formation of tube-like structures under an inverted microscope.
- Quantify the anti-angiogenic effect by measuring the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

## **Endothelial Cell Migration Assay (Wound Healing Assay)**

This assay evaluates the effect of **Terrestrosin D** on the migration of endothelial cells.

- HUVECs
- EGM-2
- Terrestrosin D



- 6-well plates
- 200 μL pipette tip or cell scraper
- Inverted microscope with a camera

#### Protocol:

- Seed HUVECs in 6-well plates and grow them to confluence.
- Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the medium with fresh EGM-2 containing various concentrations of Terrestrosin D
   (e.g., 1, 2.5, 5 μM) or a vehicle control.
- Capture images of the wound at 0 hours and after 12-24 hours of incubation at 37°C in a 5% CO<sub>2</sub> incubator.
- Measure the width of the wound at different time points. The percentage of wound closure
  can be calculated to determine the effect of Terrestrosin D on cell migration.

## In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to assess the anti-angiogenic effects of **Terrestrosin D** on a living vascular network.

- Fertilized chicken eggs
- Egg incubator
- Sterile PBS
- Terrestrosin D
- Thermanox coverslips or sterile filter paper discs



Stereomicroscope with a camera

#### Protocol:

- Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
- On day 3, create a small window in the eggshell to expose the CAM.
- On day 8, place a sterile Thermanox coverslip or filter paper disc onto the CAM.
- Apply a solution of Terrestrosin D in PBS (e.g., 10, 20, 50 μg) onto the disc. Use PBS with DMSO as a vehicle control.
- Seal the window and return the eggs to the incubator for another 48-72 hours.
- On day 11 or 12, open the window and observe the CAM vasculature under a stereomicroscope.
- Capture images of the blood vessels in the area of the disc.
- Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching indicates anti-angiogenic activity.

## Visualizations





Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-angiogenic activity of **Terrestrosin D**.





Click to download full resolution via product page

Caption: Proposed mechanism of anti-angiogenic action of **Terrestrosin D**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]



- 3. Terrestrosin D, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Anti-Angiogenesis Assays of Terrestrosin D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087325#anti-angiogenesis-assays-for-terrestrosin-d]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com